4-cyanopyridine-3-sulfonyl fluoride
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Description
4-Cyanopyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2296212-25-2 . It has a molecular weight of 186.17 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C6H3FN2O2S/c7-12(10,11)6-4-9-2-1-5(6)3-8/h1-2,4H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 186.17 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.Safety and Hazards
The safety data sheet for 4-cyanopyridine indicates that it is a combustible liquid, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound may play a role in the formation of new carbon-carbon bonds .
Result of Action
In the context of sm cross-coupling reactions, the compound may contribute to the formation of new carbon-carbon bonds .
Action Environment
It’s known that the success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-cyanopyridine-3-sulfonyl fluoride involves the reaction of 4-cyanopyridine-3-sulfonyl chloride with hydrogen fluoride gas.", "Starting Materials": [ "4-cyanopyridine-3-sulfonyl chloride", "Hydrogen fluoride gas" ], "Reaction": [ "Add 4-cyanopyridine-3-sulfonyl chloride to a reaction vessel", "Pass hydrogen fluoride gas through the reaction vessel", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with cold water", "Dry the product under vacuum to obtain 4-cyanopyridine-3-sulfonyl fluoride" ] } | |
CAS No. |
2296212-25-2 |
Molecular Formula |
C6H3FN2O2S |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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